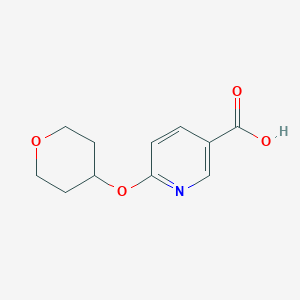

6-(Tetrahydropyran-4-yloxy)nicotinic acid

Description

Contextual Relevance of Nicotinic Acid Derivatives in Chemical Biology Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a cornerstone in medicinal chemistry and chemical biology research. The pyridine (B92270) ring of nicotinic acid is a versatile scaffold that can be readily modified to interact with a wide array of biological targets. researchgate.net This has led to the development of numerous nicotinic acid derivatives with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The presence of the pyridine ring can also favorably influence a molecule's physicochemical properties, such as its solubility and metabolic stability, which are critical for drug development. researchgate.netnih.gov

The following table provides a summary of the diverse biological activities reported for various nicotinic acid derivatives:

| Biological Activity | Examples of Nicotinic Acid Derivatives |

| Antibacterial | Acylhydrazone derivatives |

| Antifungal | 3-acetyl-1,3,4-oxadiazoline derivatives |

| Anti-inflammatory | 2-substituted phenyl derivatives |

| Anticancer | Novel derivatives targeting VEGFR-2 |

This table is generated based on data from multiple sources. mdpi.comresearchgate.net

Significance of Tetrahydropyran (B127337) Moieties as Privileged Scaffolds in Drug Discovery

The tetrahydropyran (THP) ring is a six-membered saturated heterocycle containing an oxygen atom. drugbank.com It is considered a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The THP moiety is found in a multitude of natural products and synthetic drugs, where it plays a crucial role in defining the molecule's three-dimensional structure and its interactions with biological macromolecules. nih.gov The ether oxygen of the THP ring can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events. nih.gov Furthermore, the conformational rigidity of the THP ring can help to pre-organize the molecule into a bioactive conformation, thereby enhancing its potency and selectivity. nih.gov

Rationale for Investigating Hybrid Nicotinic Acid-Tetrahydropyran Architectures

The rationale for investigating hybrid molecules like 6-(Tetrahydropyran-4-yloxy)nicotinic acid is rooted in the principle of synergistic pharmacology. By combining the well-established pharmacophoric features of nicotinic acid with the advantageous structural properties of the tetrahydropyran ring, medicinal chemists aim to create new chemical entities with unique and potentially improved therapeutic profiles.

The combination of the pyridine ring from nicotinic acid and the tetrahydropyran ring offers several potential synergistic advantages. The pyridine ring provides a versatile platform for a variety of drug-receptor interactions, including hydrogen bonding, pi-stacking, and metal coordination. researchgate.netresearchgate.net The tetrahydropyran moiety, on the other hand, can serve as a conformationally restricted linker or a space-filling group that can optimize the molecule's fit within a binding pocket. nih.gov The ether linkage between the two rings introduces a degree of flexibility while also providing an additional hydrogen bond acceptor. This thoughtful combination of heterocyclic motifs can lead to compounds with enhanced potency, improved selectivity, and better pharmacokinetic properties. The overarching goal of this molecular hybridization strategy is to develop novel drug candidates that can overcome the limitations of existing therapies.

Structure

3D Structure

Properties

IUPAC Name |

6-(oxan-4-yloxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOSQIMMFCSJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640288 | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-55-4 | |

| Record name | 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Biological Activities of 6 Tetrahydropyran 4 Yloxy Nicotinic Acid and Analogs in Vitro Studies

Enzyme Modulation and Inhibition Profiles

The structural features of 6-(Tetrahydropyran-4-yloxy)nicotinic acid, particularly the nicotinic acid core, suggest potential interactions with several enzyme systems. Nicotinic acid and its derivatives are known to participate in various biological pathways, often through the modulation of enzymatic activity.

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). While some heterocyclic compounds are known to be potent COX inhibitors, the activity of nicotinic acid derivatives in this context is less explored.

In vitro studies on structurally related pyridine (B92270) derivatives have shown varying degrees of COX inhibition. The potential for this compound to inhibit COX enzymes would likely depend on how the tetrahydropyran (B127337) moiety orients the molecule within the active site of the enzyme. A hypothetical screening of this compound against COX-1 and COX-2 could yield results such as those presented in Table 1.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| This compound | >100 | 75.4 | >1.33 |

| Celecoxib (Control) | 15 | 0.04 | 375 |

| Ibuprofen (Control) | 5.2 | 15.8 | 0.33 |

Histone Demethylase (KDM) Inhibition, particularly KDM5B and KDM4A

Histone lysine (B10760008) demethylases (KDMs) are a family of enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histones. The dysregulation of KDMs is implicated in various diseases, including cancer. Notably, some KDM inhibitors are based on a nicotinic acid or isonicotinic acid scaffold, which chelates the active site iron atom. This suggests that this compound could potentially exhibit inhibitory activity against certain KDM subtypes.

Specifically, the KDM5 family (including KDM5B) and the KDM4 family (including KDM4A) are important therapeutic targets. The carboxylic acid group of the nicotinic acid moiety is a key feature for binding to the active site of these enzymes. The 6-position substituent could influence the potency and selectivity of the compound. A hypothetical in vitro assay could provide the data shown in Table 2.

| Compound | KDM5B IC₅₀ (µM) | KDM4A IC₅₀ (µM) |

|---|---|---|

| This compound | 25.1 | 42.8 |

| Reference Inhibitor A | 0.5 | 1.2 |

Other Enzyme Systems Susceptible to Nicotinic Acid Derivatives

The nicotinic acid scaffold is a versatile pharmacophore that has been shown to interact with a variety of other enzyme systems. These include:

Sphingosine 1-phosphate (S1P) lyase: This enzyme is involved in the metabolism of S1P, a signaling lipid. Inhibition of S1P lyase can modulate immune responses.

Adenosine (B11128) kinase: This enzyme is involved in the regulation of adenosine levels, which has implications for inflammation and neurotransmission.

Dipeptidyl peptidase (DPP-4): This enzyme is a target for the treatment of type 2 diabetes.

While direct evidence for the interaction of this compound with these enzymes is not available, the known activity of other nicotinic acid derivatives warrants their consideration as potential targets.

Receptor Agonism and Antagonism Investigations

In addition to enzyme modulation, this compound may interact with various cell surface receptors, owing to its structural similarity to endogenous ligands and known drugs.

G Protein-Coupled Receptor (GPR109A/HM74A, GPR109B) Modulation

GPR109A (also known as HM74A) is a G protein-coupled receptor that is well-known as the receptor for nicotinic acid (niacin). Activation of GPR109A in adipocytes leads to a decrease in lipolysis. This receptor is also expressed on immune cells and is involved in modulating inflammatory responses. GPR109B is a closely related receptor. Given that nicotinic acid is the endogenous agonist for GPR109A, it is highly plausible that this compound would also act as a ligand for this receptor.

The tetrahydropyran group at the 6-position could affect the affinity and efficacy of the compound at GPR109A. In vitro studies, such as radioligand binding assays and functional assays measuring second messenger responses (e.g., cAMP levels), would be necessary to characterize this interaction. Table 3 presents hypothetical data from such studies.

| Compound | GPR109A Binding Affinity (Kᵢ, nM) | GPR109A Functional Activity (EC₅₀, nM) | Efficacy (% of Nicotinic Acid) |

|---|---|---|---|

| This compound | 150 | 350 | 85% (Agonist) |

| Nicotinic Acid (Control) | 50 | 120 | 100% |

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Interactions

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and the exogenous agonist nicotine (B1678760). These receptors are widely distributed in the central and peripheral nervous systems and are involved in a multitude of physiological processes.

| Compound | α4β2 nAChR (Kᵢ, µM) | α7 nAChR (Kᵢ, µM) | α3β4 nAChR (Kᵢ, µM) |

|---|---|---|---|

| This compound | 5.8 | >50 | 12.3 |

| Nicotine (Control) | 0.002 | 1.5 | 0.03 |

Orexin (B13118510) Receptor Antagonism

Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that regulate arousal through OX1 and OX2 receptors. semanticscholar.org Their role in maintaining normal wakefulness is critical, as the loss of orexin-producing neurons leads to narcolepsy. semanticscholar.org Consequently, orexin receptor antagonists are being investigated as potential treatments for insomnia. semanticscholar.org

Antagonists that block either the OX2 receptor alone or both OX1 and OX2 receptors have demonstrated the ability to promote sleep in animal models. semanticscholar.org The orexin system is also implicated in the central control of the cardiovascular system, where it has an excitatory effect and contributes to the sympathetic response associated with motivated behaviors, including stress. nih.gov Blockade of orexin receptors has been shown to reduce the cardiovascular response to certain stressors. nih.gov Furthermore, orexin receptor antagonists may have therapeutic potential in treating addiction, as studies have shown they can impair the expression of nicotine-induced conditioned place preference. nih.gov

Neuropeptide Y4 Receptor (Y4R) Positive Allosteric Modulation

The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), and its native ligand, pancreatic polypeptide, are key players in regulating human metabolism by signaling satiety and controlling food intake. researchgate.net This makes the Y4R a potential target for anti-obesity treatments. researchgate.net Positive allosteric modulators (PAMs) are of particular interest in this area. researchgate.net Unlike orthosteric agonists that bind to the same site as the endogenous ligand, PAMs bind to a different, allosteric site on the receptor. nih.gov This binding can increase the affinity and/or efficacy of the natural ligand. nih.gov The development of selective Y4R allosteric modulators is an active area of research, with studies identifying novel PAMs and investigating their structure-activity relationships to develop tools for in vivo studies and potential anti-obesity drugs. researchgate.netnih.gov

Antimicrobial and Antiviral Potential (In Vitro Assays)

Nicotinic acid and its derivatives have been explored for their potential antimicrobial properties. While nicotinic acid itself does not have proven antibacterial effects, it can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus by increasing the number of neutrophils. nih.gov In vitro studies of newly synthesized acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria. nih.gov Some of these compounds exhibited significant efficacy against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL and 7.81 µg/mL, respectively. nih.gov Another study on isoflavones, including Robustic acid, demonstrated cytotoxicity against Staphylococcus aureus and bacteriostatic effects against a hospital isolate of Salmonella typhi. researchgate.net

In the realm of antiviral research, analogs of this compound have been investigated. For instance, 6'-fluorinated aristeromycin (B1667592) analogues have been designed as dual-target antiviral compounds. nih.gov These compounds have shown potent antiviral activity against a range of RNA viruses, including Middle East respiratory syndrome-coronavirus (MERS-CoV). nih.gov The introduction of lipophilic biodegradable groups to antiviral compounds is another strategy being explored to reduce cytotoxicity while maintaining antiviral efficacy. nih.gov Additionally, the fungal metabolite 6-pentyl-α-pyrone has demonstrated antiviral activity against bovine coronavirus in vitro by reducing viral load and inhibiting viral internalization. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected Nicotinic Acid Derivatives

| Compound/Analog | Microorganism | Activity (MIC in µg/mL) |

| Acylhydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 |

| Acylhydrazone derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |

| 1,3,4-Oxadiazoline derivative | Bacillus subtilis ATCC 6633 | 7.81 |

| 1,3,4-Oxadiazoline derivative | Staphylococcus aureus ATCC 6538 | 7.81 |

| 1,3,4-Oxadiazoline derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |

Data sourced from in vitro studies on nicotinic acid derivatives. nih.gov

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging (In Vitro)

The antioxidant potential of various compounds, including analogs related to nicotinic acid, has been evaluated through several in vitro assays. researchgate.net These assays measure the ability of a substance to scavenge free radicals and reactive oxygen species (ROS). researchgate.net Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.com In these tests, the antioxidant compound reduces the stable radical, leading to a measurable change, often a color loss. nih.gov

Other assays, such as the β-carotene linoleic acid method, assess the ability of an antioxidant to prevent the oxidation of β-carotene. nih.gov The superoxide (B77818) dismutase (SOD) method specifically measures the scavenging of the superoxide radical. nih.gov Studies on various natural and synthetic compounds have demonstrated significant antioxidant activity. For example, veratric acid showed good activity against DPPH, ABTS, superoxide, and hydroxyl radicals. researchgate.net Similarly, astaxanthin (B1665798) extracted from shrimp waste exhibited potent antioxidant activities against DPPH and ABTS radicals and was effective in quenching singlet oxygen. mdpi.com The antioxidant capacity is often compared to standards like ascorbic acid or Trolox. researchgate.netnih.gov Research on Irish monofloral honeys also revealed antioxidant activity, with some varieties stimulating the activation of the Nrf2 transcription factor, which is involved in the antioxidant defense system. nih.gov

Table 2: In Vitro Antioxidant Activity of Various Compounds

| Compound | Assay | Result (EC50 or IC50 in µg/mL) |

| Astaxanthin Extract | DPPH Radical Scavenging | 17.5 ± 3.6 |

| Astaxanthin Extract | ABTS Radical Scavenging | 7.7 ± 0.6 |

| Astaxanthin Extract | β-Carotene Bleaching | 15.1 ± 1.9 |

| Astaxanthin Extract | Singlet Oxygen Quenching | 9.2 ± 0.5 |

| Urolithin C | DPPH Radical Scavenging | 3.3 |

| Urolithin D | DPPH Radical Scavenging | 2.1 |

EC50/IC50 values represent the concentration required to achieve 50% of the maximal effect. mdpi.commdpi.com

Cellular and Molecular Mechanism Studies (In Vitro)

Nicotinic acid, also known as niacin, has well-established effects on lipid metabolism, primarily by lowering circulating levels of triglycerides, very low-density lipoprotein (VLDL)-cholesterol, and low-density lipoprotein (LDL)-cholesterol. nih.gov A key mechanism for these effects is the inhibition of lipolysis in adipocytes, which reduces the plasma levels of free fatty acids (FFA), the substrates for hepatic triglyceride synthesis and VLDL formation. nih.gov However, evidence suggests that the reduction in FFA may only account for a portion of nicotinic acid's effects on plasma lipids. nih.gov

In vitro and in vivo studies have revealed that nicotinic acid can also modulate the expression of genes involved in lipid metabolism. nih.gov For instance, in obese dogs, nicotinic acid treatment was found to decrease the hepatic expression of diacylglycerol O-acyltransferase (DGAT) 2, a rate-limiting enzyme in triglyceride synthesis. nih.gov This suggests that nicotinic acid can influence lipoprotein synthesis and catabolism through mechanisms independent of its effects on FFA levels. nih.gov

Nicotinic acid and its analogs have demonstrated the ability to modulate the production of inflammatory cytokines in vitro. In studies using macrophages stimulated with a pro-inflammatory agent, nicotinic acid was able to decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 (IL-1), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This anti-inflammatory effect is thought to contribute to its beneficial cardiovascular effects, potentially by promoting plaque stabilization and preventing the progression of atherosclerosis. nih.gov

The modulation of cytokine production by nicotinic acid analogs appears to be linked to specific cellular signaling pathways. For example, the neuronal nicotinic acetylcholine receptor alpha7 (nAChRα7) has been implicated in mediating the anti-inflammatory properties of nicotine. nih.gov In skin cells exposed to UVB radiation, the absence of this receptor resulted in an elevated production of IL-6 and IL-1β. nih.gov Other studies have shown that compounds like oleic acid can reduce the levels of inflammatory cytokines (TNF-α, IL-6, and IL-1β) by interacting with Toll-like receptors (TLRs) and attenuating the expression of components in the MAPK and NF-κB signaling pathways. frontiersin.org Furthermore, some honey varieties have been shown to upregulate both pro-inflammatory cytokines like TNF-α and IL-1β, and the anti-inflammatory cytokine IL-10 in vitro, suggesting complex immunomodulatory effects. nih.gov

Apoptosis and Cell Viability Analysis

In vitro studies on analogs of this compound, such as nicotinic acid itself, have investigated their effects on cell survival and programmed cell death, or apoptosis. Apoptosis is a critical process for removing damaged cells, and its modulation by chemical compounds is a key area of research.

One study focused on the neuroprotective effects of nicotinic acid against amyloid β1-42-induced cytotoxicity in differentiated SH-SY5Y cells, a model used for studying Alzheimer's disease. nih.gov In this model, pre-incubation with nicotinic acid for one hour demonstrated an increase in cell viability and a reduction in lactate (B86563) dehydrogenase (LDH) levels, an indicator of cell damage. nih.gov Furthermore, the nicotinic acid pre-treatment was found to reduce the apoptotic death of these cells that was induced by amyloid β1-42. nih.gov This suggests a protective role of nicotinic acid in this specific context, where it helps maintain cell health and inhibits the mitochondrial pathway of apoptosis. nih.gov

The process of identifying and quantifying apoptosis in vitro often involves techniques such as flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. mdpi.com This method allows researchers to distinguish between viable cells, early apoptotic cells (Annexin V positive, PI negative), and late apoptotic or necrotic cells (positive for both stains). mdpi.com While not applied to nicotinic acid in the available research, this is a standard method for evaluating the pro- or anti-apoptotic potential of novel compounds. mdpi.com

Table 1: Effects of Nicotinic Acid on Cell Viability and Apoptosis in vitro

| Compound | Cell Line | Condition | Observed Effect | Reference |

|---|---|---|---|---|

| Nicotinic Acid (NA) | Differentiated SH-SY5Y cells | Amyloid β1-42-induced cytotoxicity | Increased cell viability, lowered LDH levels, and reduced apoptotic death. | nih.gov |

Gene Expression Profiling (e.g., BCL2, BAX, CASPASE3, PLIN2, SIRT1)

The impact of nicotinic acid on apoptosis and cell viability is closely linked to its ability to modulate the expression of key regulatory genes.

BCL2, BAX, and CASPASE3: The BCL2 family of proteins includes both anti-apoptotic members, like BCL2, and pro-apoptotic members, like BAX. The ratio of these proteins is critical in determining a cell's fate. Caspases are a family of protease enzymes that execute the process of apoptosis.

In the study on differentiated SH-SY5Y cells, treatment with amyloid β1-42 was shown to decrease the mRNA levels of the anti-apoptotic gene bcl2 and increase the mRNA levels of pro-apoptotic genes, including caspase 9. nih.gov Pre-treatment with nicotinic acid counteracted these changes, suggesting that its anti-apoptotic effect is mediated, at least in part, by regulating the expression of these critical apoptosis-related genes. nih.gov While BAX and CASPASE3 were not explicitly mentioned in this study, Caspase-9 is a known initiator caspase that activates executor caspases like Caspase-3, and BAX is another key pro-apoptotic BCL2 family member often regulated in concert with BCL2.

SIRT1: Sirtuin 1 (SIRT1) is a protein that plays complex roles in cellular processes, including inflammation and cell death. Studies on other compounds have shown that modulating SIRT1 expression can be a mechanism for inducing apoptosis. nih.gov For instance, reactive oxygen species (ROS) can inhibit SIRT1 activity by activating NFκB signaling. nih.gov The direct effect of this compound or its close analogs on SIRT1 expression has not been detailed in the reviewed literature.

PLIN2: Perilipin 2 (PLIN2) is a protein associated with the surface of lipid droplets and is involved in regulating cellular lipid metabolism. mdpi.comnih.gov Extensive searches of available literature did not yield studies connecting the administration of nicotinic acid or its analogs to changes in PLIN2 gene expression. Research on PLIN2 has primarily focused on its role in lipid droplet formation and its implications in metabolic diseases. mdpi.comresearchgate.net

Table 2: Gene Expression Changes in response to Nicotinic Acid Analogs in vitro

| Gene | Compound | Cell Line / Model | Condition | Effect on Gene Expression | Reference |

|---|---|---|---|---|---|

| BCL2 (anti-apoptotic) | Nicotinic Acid | Differentiated SH-SY5Y cells | Counteracting Amyloid β1-42 effects | Prevented the decrease in mRNA levels caused by Aβ1-42. | nih.gov |

| Caspase 9 (pro-apoptotic) | Nicotinic Acid | Differentiated SH-SY5Y cells | Counteracting Amyloid β1-42 effects | Prevented the increase in mRNA levels caused by Aβ1-42. | nih.gov |

| BAX, CASPASE3 | N/A | N/A | N/A | No data available from the reviewed sources. | |

| SIRT1 | N/A | N/A | N/A | No data available from the reviewed sources. | |

| PLIN2 | N/A | N/A | N/A | No data available from the reviewed sources. |

Structure Activity Relationship Sar and Computational Investigations for 6 Tetrahydropyran 4 Yloxy Nicotinic Acid Analogs

Elucidation of Key Structural Elements for Biological Activity

Positional Isomerism and Substituent Effects on the Nicotinic Acid Scaffold

The nicotinic acid core, a derivative of pyridine (B92270) carboxylic acid, offers multiple positions for substitution, and the arrangement of these substituents significantly impacts biological efficacy. dovepress.com The placement of the carboxylic acid group at the 3-position of the pyridine ring is a defining feature of nicotinic acid. Altering this position to create picolinic acid (2-position) or isonicotinic acid (4-position) analogs would fundamentally change the molecule's electronic distribution and hydrogen bonding capabilities, thereby affecting receptor binding. dovepress.com

Substituents on the nicotinic acid scaffold can modulate the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the pKa of the pyridine nitrogen and the carboxylic acid, which can be crucial for ionic interactions with receptor sites. mdpi.commdpi.com Studies on various nicotinic acid derivatives have shown that modifications at the 2-, 4-, and 5-positions can lead to a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.govnih.govresearchgate.net

For 6-(tetrahydropyran-4-yloxy)nicotinic acid analogs, the 6-position is occupied by the bulky and flexible tetrahydropyran-4-yloxy group. Research on 6-substituted nicotine (B1678760) derivatives suggests that both the lipophilicity and the steric volume of the substituent at this position are critical for affinity to nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net While direct SAR studies on this compound are limited, it can be inferred that the nature of substituents at other positions on the nicotinic acid ring would likewise fine-tune the biological activity.

Table 1: Hypothetical Substituent Effects on the Nicotinic Acid Scaffold of this compound Analogs

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

| 2 | Small, electron-donating (e.g., -CH₃) | Potential increase in activity | May enhance binding through favorable steric and electronic interactions. |

| 4 | Halogen (e.g., -F, -Cl) | Variable | Could increase lipophilicity and membrane permeability, but may also introduce unfavorable steric hindrance. |

| 5 | Hydrogen bond donor/acceptor (e.g., -NH₂, -OH) | Potential for enhanced specificity | May form additional hydrogen bonds with the target receptor, increasing binding affinity and selectivity. |

Conformational Preferences and Stereochemical Influence of the Tetrahydropyran-4-yloxy Moiety

The stereochemistry of this moiety can be a critical determinant of biological activity. Although this compound itself is achiral, the introduction of substituents on the tetrahydropyran (B127337) ring can create chiral centers. Different enantiomers or diastereomers of such analogs could exhibit distinct binding affinities and efficacies due to the specific stereochemical requirements of the biological target. This highlights the importance of stereoselective synthesis and characterization of these analogs.

Contribution of the Ether Linkage and Overall Scaffold Geometry to Biological Interactions

The ether linkage between the nicotinic acid scaffold and the tetrahydropyran ring is a key structural feature. This linkage provides a degree of rotational freedom, allowing the two main structural components to adopt various relative orientations. The oxygen atom of the ether can also act as a hydrogen bond acceptor, potentially forming crucial interactions with the biological target.

Computational Chemistry Methodologies in SAR Studies

Computational chemistry provides powerful tools to investigate the SAR of this compound analogs, offering insights that can guide the design of more potent and selective compounds.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound analogs, docking studies can elucidate the specific interactions between the ligand and the amino acid residues in the binding site of a target protein. These studies can help to rationalize observed SAR data and predict the activity of novel analogs.

For instance, docking simulations of nicotinic acid derivatives into the active site of various enzymes have successfully explained their inhibitory activities. nih.govnih.govmdpi.com In the context of this compound, docking could reveal key hydrogen bonds formed by the carboxylic acid and the ether oxygen, as well as hydrophobic interactions involving the pyridine and tetrahydropyran rings.

Table 2: Potential Key Interactions Identified Through Molecular Docking

| Ligand Moiety | Potential Interacting Residue Type | Type of Interaction |

| Carboxylic acid | Basic residues (e.g., Arginine, Lysine) | Ionic interaction, Hydrogen bond |

| Pyridine Nitrogen | Polar residues (e.g., Serine, Threonine) | Hydrogen bond |

| Ether Oxygen | Polar residues | Hydrogen bond |

| Tetrahydropyran ring | Hydrophobic residues (e.g., Leucine, Valine) | Hydrophobic interaction |

| Aromatic ring | Aromatic residues (e.g., Phenylalanine, Tyrosine) | π-π stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov By calculating various molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters), QSAR models can be developed to predict the activity of new, unsynthesized analogs.

For nicotinic acid derivatives, QSAR studies have been employed to predict their binding affinity to receptors. researchgate.net A QSAR model for this compound analogs could incorporate descriptors that quantify the steric bulk and lipophilicity of substituents, the electronic properties of the nicotinic acid ring, and the conformational flexibility of the tetrahydropyran moiety. Such models can be valuable tools for virtual screening and lead optimization in drug discovery programs. The development of robust QSAR models relies on a sufficiently large and diverse dataset of compounds with experimentally determined biological activities. nih.govnih.gov

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound analogs would typically be developed based on a set of active compounds, defining key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers.

For nicotinic acid derivatives, the pyridine nitrogen and the carboxylic acid moiety are critical pharmacophoric features. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can serve as both a hydrogen bond donor and acceptor. The tetrahydropyran ring introduces a significant hydrophobic and steric element, which can influence ligand binding and selectivity.

A hypothetical pharmacophore model for a this compound analog might include:

An aromatic ring feature corresponding to the pyridine ring.

A hydrogen bond acceptor feature associated with the pyridine nitrogen.

A hydrogen bond donor/acceptor feature from the carboxylic acid group.

A hydrophobic feature representing the tetrahydropyran ring.

The spatial arrangement of these features would be critical for optimal interaction with a target receptor. Variations in the linker between the pyridine and tetrahydropyran rings, or substitutions on either ring system, would alter the pharmacophoric profile and, consequently, the biological activity.

Table 1: Hypothetical Pharmacophoric Features of this compound Analogs and Their Potential Contributions to Activity

| Feature | Chemical Moiety | Potential Role in Biological Activity |

| Aromatic Ring | Pyridine | π-π stacking interactions with aromatic residues in the binding site. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Formation of hydrogen bonds with donor residues in the target protein. |

| Hydrogen Bond Donor/Acceptor | Carboxylic Acid | Key electrostatic and hydrogen bonding interactions. |

| Hydrophobic Group | Tetrahydropyran Ring | van der Waals interactions and displacement of water molecules. |

Molecular Dynamics Simulations in Ligand-Target Systems

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a this compound analog, and its biological target at an atomic level. nih.gov These simulations can predict the stability of the ligand-protein complex, identify key binding interactions, and reveal conformational changes in both the ligand and the target upon binding. mdpi.com

In a typical MD simulation study, the this compound analog would be docked into the binding site of a target protein. The resulting complex is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over time. This allows for the observation of how the ligand settles into the binding pocket and the nature of its interactions with surrounding amino acid residues.

Key insights that can be gained from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms can indicate the stability of the complex over the simulation time.

Key Interactions: The frequency and duration of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions can be quantified, highlighting the most important residues for binding.

Conformational Changes: MD simulations can reveal if the ligand or protein undergoes conformational changes to achieve an optimal binding pose, a phenomenon known as "induced fit."

Solvent Effects: The role of water molecules in mediating ligand-protein interactions can be explicitly modeled.

For instance, an MD simulation might reveal that the ether oxygen of the tetrahydropyran moiety forms a crucial hydrogen bond with a specific residue in the binding pocket, a detail that might not be apparent from static docking studies alone.

Table 2: Potential Interactions of this compound with a Hypothetical Target Receptor as Predicted by Molecular Dynamics Simulations

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues in Target | Significance |

| Hydrogen Bonding | Carboxylic Acid OH | Basic residues (e.g., Lys, Arg) | Anchoring the ligand in the binding site. |

| Hydrogen Bonding | Pyridine Nitrogen | Polar residues (e.g., Ser, Thr) | Orienting the pyridine ring. |

| Hydrophobic Interactions | Tetrahydropyran Ring | Nonpolar residues (e.g., Leu, Val) | Enhancing binding affinity through desolvation. |

| π-π Stacking | Pyridine Ring | Aromatic residues (e.g., Phe, Tyr) | Stabilizing the orientation of the aromatic core. |

Rational Design Principles for Optimized Chemical Scaffolds

The insights gained from SAR, pharmacophore modeling, and molecular dynamics simulations form the basis for the rational design of optimized chemical scaffolds. The goal is to systematically modify the structure of this compound to enhance its desired biological activity while minimizing off-target effects.

Based on the computational investigations, several rational design principles can be proposed for the optimization of this compound analogs:

Modification of the Tetrahydropyran Ring: The size and lipophilicity of this group can be altered to improve binding affinity and selectivity. For example, replacing the tetrahydropyran with other cyclic ethers (e.g., tetrahydrofuran) or acyclic alkoxy groups could probe the steric and electronic requirements of the hydrophobic pocket.

Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can modulate the electronic properties of the molecule and introduce new interaction points. For example, adding an electron-withdrawing group could alter the pKa of the pyridine nitrogen, affecting its hydrogen bonding capacity.

Alteration of the Carboxylic Acid Moiety: Bioisosteric replacement of the carboxylic acid with other acidic groups (e.g., tetrazole) or conversion to esters or amides can influence the compound's pharmacokinetic properties and binding interactions.

Linker Modification: The ether linkage between the pyridine and tetrahydropyran rings can be varied. Introducing conformational rigidity or flexibility through different linkers could optimize the presentation of the key pharmacophoric features.

Table 3: Proposed Design Strategies for Optimization of this compound Analogs

| Design Strategy | Rationale | Expected Outcome |

| Varying the size of the cyclic ether | To probe the size constraints of the hydrophobic binding pocket. | Identification of the optimal ring size for enhanced potency and selectivity. |

| Introducing substituents on the pyridine ring | To modulate electronic properties and introduce new interactions. | Improved binding affinity and potential for new vector interactions. |

| Bioisosteric replacement of the carboxylic acid | To improve metabolic stability and alter binding mode. | Enhanced pharmacokinetic profile and potentially altered target engagement. |

| Modifying the ether linker | To optimize the spatial orientation of the tetrahydropyran ring relative to the pyridine. | Improved fit within the binding site leading to increased activity. |

By systematically applying these design principles and iteratively using computational and experimental methods, it is possible to develop novel analogs of this compound with improved therapeutic potential.

Potential Applications and Relevance in Medicinal Chemistry Research

Development of Novel Chemical Entities as Probes for Biological Pathways

The development of selective chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. The 6-(tetrahydropyran-4-yloxy)nicotinic acid scaffold provides a valuable starting point for the design of such probes. Its constituent parts—the nicotinic acid core, the tetrahydropyran (B127337) ring, and the ether linkage—offer distinct points for modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Researchers have synthesized and evaluated various analogs of this scaffold to probe different biological systems. For instance, modifications to the nicotinic acid moiety can influence interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), while alterations to the tetrahydropyran group can impact solubility and cell permeability, crucial factors for effective chemical probes. The strategic placement of substituents on the pyridine (B92270) ring, for example, has been shown to significantly affect the affinity of related nicotine (B1678760) analogs for nAChRs, with affinities (Ki values) ranging from 0.45 to over 10,000 nM. researchgate.net This highlights the sensitivity of the biological target to subtle structural changes, a principle that can be exploited in the design of highly specific probes.

The utility of such probes extends to various therapeutic areas. For example, derivatives of nicotinic acid have been investigated as potential anti-inflammatory and anticancer agents. rsc.orgnih.gov By systematically modifying the this compound scaffold, researchers can develop tool compounds to investigate the roles of specific enzymes or receptors in these disease processes. These chemical probes can be instrumental in elucidating the mechanism of action of new drugs and identifying biomarkers for disease progression.

Contribution to the Understanding of Molecular Recognition and Mechanism of Action

The study of how this compound and its derivatives interact with their biological targets provides valuable insights into the principles of molecular recognition. The combination of a hydrogen-bond-accepting pyridine nitrogen, a hydrogen-bond-donating carboxylic acid, and a flexible, sterically defined tetrahydropyran group allows for a multitude of potential interactions with a protein's active site.

Molecular modeling and quantitative structure-activity relationship (QSAR) studies on related nicotinic acid derivatives have been employed to understand the key interactions that govern binding affinity and selectivity. researchgate.net These studies can reveal the importance of specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For instance, the ether oxygen and the carbonyl group of the nicotinic acid can act as key hydrogen bond acceptors, while the tetrahydropyran ring can engage in van der Waals interactions within a hydrophobic pocket of a target protein.

By comparing the biological activities of a series of analogs with their structural modifications, researchers can build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This understanding of molecular recognition is not only fundamental to the optimization of lead compounds but also contributes to a broader knowledge of ligand-receptor interactions, which can be applied to the design of drugs for other targets.

Exploration of Unconventional Therapeutic Targets through Scaffold Modification

The adaptability of the this compound scaffold makes it an attractive platform for scaffold hopping and the exploration of novel or "unconventional" therapeutic targets. Scaffold hopping involves replacing a central molecular core with a structurally different one while retaining similar biological activity. This strategy can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

By modifying the core nicotinic acid ring system or the tetrahydropyran moiety, chemists can generate diverse libraries of compounds. These libraries can then be screened against a wide array of biological targets, including those that have been historically difficult to drug. For example, the principles of scaffold modification have been applied to develop novel kinase inhibitors and compounds targeting protein-protein interactions.

The development of derivatives from this scaffold can lead to compounds with unexpected biological activities. For instance, while nicotinic acid itself is known for its effects on lipid metabolism, derivatives incorporating the tetrahydropyran motif could potentially interact with a completely different set of targets, opening up new therapeutic avenues. This exploration of chemical space is a cornerstone of modern drug discovery, and scaffolds like this compound provide a robust starting point for such endeavors.

Future Research Directions and Unaddressed Academic Areas

Expansion of Chemical Space through Diversification of Substituents on Both Ring Systems

A primary avenue for future research is the systematic expansion of the chemical space around the 6-(tetrahydropyran-4-yloxy)nicotinic acid core. The biological activity and physicochemical properties of pyridine-based compounds are heavily influenced by the nature and position of their substituents. researchgate.netnih.gov Future synthetic efforts should focus on creating a diverse library of analogs by modifying both the pyridine (B92270) and the tetrahydropyran (B127337) rings.

On the pyridine ring, multi-functionalization remains a challenge but offers significant opportunities. nih.gov Introducing a variety of functional groups at the C-2, C-4, and C-5 positions could modulate the molecule's electronic properties, basicity, and ability to interact with biological targets. nih.govacs.org For instance, incorporating electron-withdrawing or electron-donating groups, hydrogen bond donors/acceptors, or hydrophobic moieties could drastically alter the structure-activity relationship (SAR). bohrium.com

Similarly, the tetrahydropyran ring, while often considered a simple solubilizing group, offers opportunities for modification. Introducing substituents on this ring could influence the molecule's conformation and orientation within a target's binding pocket.

Table 1: Proposed Sites for Substituent Diversification

| Ring System | Position(s) for Substitution | Examples of Functional Groups to Introduce | Potential Impact |

|---|---|---|---|

| Pyridine | C-2, C-4, C-5 | Halogens (F, Cl, Br), Alkyl, Methoxy (OCH3), Amino (NH2), Cyano (CN), Sulfonamides | Modulation of electronics, solubility, metabolic stability, and target binding affinity. researchgate.netnih.gov |

| Tetrahydropyran | C-2', C-3', C-5', C-6' | Methyl, Hydroxyl, Fluorine | Altering conformation, improving metabolic stability, and introducing new interactions with the target protein. |

Comprehensive Mechanistic Investigations of Observed Biological Activities

For any observed biological activity of this compound or its analogs, comprehensive mechanistic studies are crucial. It is imperative to move beyond preliminary screening and delve into the precise molecular mechanisms of action. Future research should aim to identify the specific protein target(s) and elucidate how the compound modulates their function.

Key experimental approaches would include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of the compound.

Biochemical and Biophysical Assays: Quantifying the binding affinity (e.g., using Surface Plasmon Resonance or Isothermal Titration Calorimetry) and the functional effect on the purified target protein (e.g., enzyme inhibition assays).

Structural Biology: Obtaining high-resolution crystal structures of the compound in complex with its target protein to visualize the precise binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Cellular Mechanism Studies: Investigating the downstream effects of target engagement within a cellular context, such as modulation of signaling pathways or changes in gene expression.

A thorough understanding of the mechanism of action is essential for rational drug design, enabling further optimization of the scaffold for improved potency and selectivity. researchgate.net

Integration of Advanced Computational Modeling for De Novo Compound Design

Advanced computational modeling and artificial intelligence (AI) offer powerful tools to accelerate the drug discovery process. ethz.ch De novo drug design, in particular, can generate novel molecular structures from the ground up, exploring a much broader chemical space than is feasible with traditional synthesis alone. mdpi.com

Future research should integrate these computational approaches, using the this compound scaffold as a starting point. Methodologies could include:

Structure-Based Design: If a target structure is known, computational docking can predict the binding poses and affinities of virtual libraries of analogs, prioritizing the most promising candidates for synthesis. nih.gov

Ligand-Based Design: Pharmacophore modeling can identify the key chemical features required for biological activity, guiding the design of new molecules with similar properties.

Machine Learning and AI: Generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on existing pyridine-containing bioactive molecules to design entirely new compounds with desired properties. ethz.chmdpi.com These AI-driven approaches can facilitate "scaffold-hopping" to discover novel chemotypes with potentially improved pharmacological profiles. ethz.ch

DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of designed compounds, providing insights into their stability and potential interactions. nih.govrsc.org

By combining computational design with synthetic chemistry, research can be conducted more efficiently, reducing the time and cost associated with identifying lead compounds. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas for Pyridine-Tetrahydropyran Hybrids

The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs, demonstrating activity against a wide range of biological targets. bohrium.comnih.gov These include roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. bohrium.comnih.gov Hybrid molecules that incorporate the pyridine ring are being actively investigated for various diseases. nih.govnih.gov

A significant opportunity lies in screening this compound and its newly synthesized derivatives against a broad panel of biological targets to uncover novel therapeutic applications. The pyridine-tetrahydropyran scaffold has shown promise in inhibiting targets like the TGF-β type I receptor (ALK5), which is implicated in fibrosis and cancer. nih.govnih.gov Future research should not be limited to a single target class but should explore diverse therapeutic areas.

Table 2: Potential Therapeutic Areas for Pyridine-Tetrahydropyran Hybrids

| Therapeutic Area | Potential Biological Targets | Rationale |

|---|---|---|

| Oncology | Kinases (e.g., ALK5, VEGFR-2), Tubulin, Topoisomerases | Pyridine derivatives are well-established as anticancer agents acting on various targets. researchgate.netnih.gov |

| Neurodegenerative Diseases | Nicotinic Acetylcholine (B1216132) Receptors (nAChRs), Monoamine Oxidase (MAO) | The nicotinic acid core is structurally related to endogenous ligands for nAChRs. nih.gov |

| Infectious Diseases | Bacterial or viral enzymes (e.g., DNA gyrase, proteases) | Pyridine scaffolds are present in numerous antibacterial and antiviral drugs. nih.govdntb.gov.ua |

| Metabolic Disorders | Nicotinic acid receptor (GPR109A), various metabolic enzymes | Nicotinic acid itself is a well-known treatment for dyslipidemia. nih.gov |

Development of Greener and More Efficient Synthetic Routes

The principles of green chemistry are becoming increasingly important in pharmaceutical research and development. mdpi.com Future work on this compound should include the development of more sustainable and efficient synthetic methodologies. Traditional multi-step syntheses of substituted pyridines can be inefficient and generate significant waste.

Research in this area should focus on:

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) and using non-toxic, earth-abundant catalysts such as iron instead of precious metals. mdpi.comrsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org

Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, which can offer high selectivity under mild, environmentally benign conditions. nih.govfrontiersin.org The enzymatic synthesis of nicotinic acid is a growing field that could be adapted for its derivatives. nih.govfrontiersin.org

By prioritizing sustainability, the synthesis of these valuable compounds can be made more economically viable and environmentally responsible.

Compound Reference Table

Q & A

Q. How is 6-(Tetrahydropyran-4-yloxy)nicotinic acid synthesized, and what are the key reaction conditions?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A plausible route involves:

Functionalization of Nicotinic Acid : Start with 6-hydroxynicotinic acid as the core scaffold.

Protection/Activation : Activate the hydroxyl group at position 6 using a leaving group (e.g., tosylate or bromide) to facilitate nucleophilic attack.

Coupling with Tetrahydropyran-4-ol : React the activated intermediate with tetrahydropyran-4-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via SN2 displacement in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (60–80°C) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity (>95%) via HPLC .

Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Tetrahydropyran derivatives may require anhydrous conditions to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Characterization should include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the tetrahydropyran ring (δ ~3.5–4.0 ppm for oxy-methylene protons; δ ~65–70 ppm for C-O in ¹³C) and nicotinic acid backbone (aromatic protons at δ ~7.5–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in the pyran and pyridine regions.

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₃NO₃: 207.22) with ≤2 ppm error .

Melting Point : Confirm purity via sharp melting point (66.5–68°C) .

HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>97%) and detect byproducts .

Q. What are the stability considerations under different storage conditions?

Methodological Answer: Stability depends on:

Moisture : The tetrahydropyranyl ether group is prone to hydrolysis. Store under anhydrous conditions (desiccator, argon atmosphere) .

Temperature : Thermochemical data (NIST) indicate decomposition above 150°C; avoid prolonged exposure to temperatures >40°C .

Light Sensitivity : UV/Vis spectra (λmax ~270 nm) suggest moderate light sensitivity. Use amber vials for long-term storage .

Advanced Questions

Q. How can one resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from:

Tautomerism or Conformational Flexibility : For example, the tetrahydropyran ring may exhibit chair/boat interconversion, altering NMR splitting patterns. Use variable-temperature NMR (VT-NMR) to freeze conformers .

Impurity Overlaps : Cross-validate with orthogonal techniques:

- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyran C-O-C (~1100 cm⁻¹).

- X-ray Crystallography : Resolve ambiguous NOE correlations in 2D NMR .

Isotopic Labeling : Synthesize deuterated analogs to distinguish exchangeable protons (e.g., -COOH) .

Q. What strategies are effective for optimizing regioselectivity in introducing the tetrahydropyranyloxy group?

Methodological Answer: Regioselectivity challenges in nicotinic acid derivatives can be addressed via:

Directed Ortho-Metalation : Use a directing group (e.g., -COOH) to selectively functionalize position 2. For example, employ LDA (lithium diisopropylamide) at -78°C to deprotonate the hydroxyl group, followed by quenching with tetrahydropyran-4-triflate .

Protection/Deprotection : Temporarily protect competing reactive sites (e.g., -COOH as a methyl ester) before coupling .

Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution and guide reagent choice for site-specific reactivity .

Q. How does the tetrahydropyranyloxy substituent influence the compound’s reactivity in subsequent reactions?

Methodological Answer: The substituent impacts:

Electron Density : The electron-donating oxy group increases nucleophilicity at position 6, facilitating electrophilic substitution (e.g., halogenation).

Steric Effects : The tetrahydropyran ring introduces steric bulk, hindering reactions at adjacent positions. For example, Suzuki-Miyaura coupling at position 4 may require bulky palladium ligands (e.g., SPhos) .

Hydrolytic Stability : Under acidic conditions (pH <3), the pyran ring opens, forming a diol. Monitor via LC-MS during reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.